molecular formula C10H16N2O2 B13083886 5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13083886
M. Wt: 196.25 g/mol
InChI Key: LGLSKEBXOTUQJU-UHFFFAOYSA-N
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Description

5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-pyridone with 3-hydroxybutylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the amino group.

Scientific Research Applications

5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(3-hydroxybutyl)-6-methylpyridin-2-one
  • Pyrimidine-pyridinone derivatives

Uniqueness

5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(3-hydroxybutyl)-4-methylpyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-7-5-10(14)12(6-9(7)11)4-3-8(2)13/h5-6,8,13H,3-4,11H2,1-2H3

InChI Key

LGLSKEBXOTUQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCC(C)O

Origin of Product

United States

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